4-Phenoxybenzyl isothiocyanate
Overview
Description
4-Phenoxybenzyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenoxybenzyl moiety. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 4-Phenoxybenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular functions and their modulation can lead to significant changes in cell behavior.
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, it can inhibit the activity of CYP enzymes, induce apoptosis, modulate cell cycle regulators, and inhibit metastasis . These interactions and the resulting changes contribute to the compound’s potential chemopreventive properties .
Biochemical Pathways
This compound affects several biochemical pathways. It can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), and inhibit nuclear factor kappa B (NF-ĸB) . These pathways are involved in various cellular processes, including detoxification, inflammation, and cell proliferation .
Pharmacokinetics
PEITC exhibits linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It undergoes reversible metabolism and capacity-limited hepatic elimination . These properties likely impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its chemopreventive potential. By modulating various cellular targets and biochemical pathways, it can inhibit tumorigenesis, induce apoptosis, and inhibit metastasis . These effects contribute to its potential anticarcinogenic, anti-inflammatory, and antioxidative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the formation of isothiocyanates from glucosinolates . Additionally, dietary intake of cruciferous vegetables, which are rich in glucosinolates, can influence the bioavailability of isothiocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzyl isothiocyanate typically involves the reaction of 4-phenoxybenzylamine with carbon disulfide and a base, followed by desulfurization. One common method involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ . Another approach uses a photocatalyzed reaction of amines with carbon disulfide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as electrochemical synthesis, which avoids the use of toxic reagents . This method involves the reaction of amines with carbon disulfide under mild conditions to produce the desired isothiocyanate.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various thiourea and related compounds.
Scientific Research Applications
4-Phenoxybenzyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 4-Phenoxybenzyl isothiocyanate is unique due to its phenoxybenzyl moiety, which imparts distinct chemical and biological properties. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it has enhanced lipophilicity, which can influence its bioavailability and efficacy . Sulforaphane, another well-known isothiocyanate, is primarily studied for its anticancer properties, but this compound offers a broader range of applications due to its unique structure .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZGHPTVYEIFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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